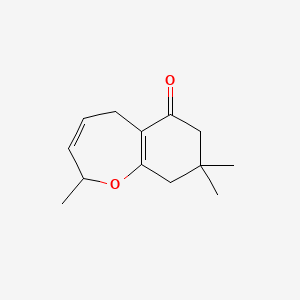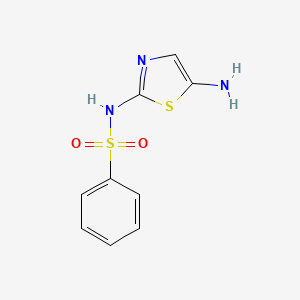
Benzenesulfonamide, N-(5-amino-2-thiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-(5-amino-2-thiazolyl)- is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound is characterized by the presence of a benzenesulfonamide group attached to a thiazole ring, which is further substituted with an amino group at the 5-position. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(5-amino-2-thiazolyl)- typically involves the reaction of a chloroacetamide derivative with ammonium thiocyanate, followed by intramolecular cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of Benzenesulfonamide, N-(5-amino-2-thiazolyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, N-(5-amino-2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, N-(5-amino-2-thiazolyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a subject of study in biological research.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and bacterial infections.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, N-(5-amino-2-thiazolyl)- involves the inhibition of specific enzymes and proteins. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. This inhibition disrupts the pH regulation within cancer cells, leading to cell death. Additionally, the compound can interfere with bacterial growth by targeting bacterial enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide group but differ in their substituents.
Thiazole derivatives: Compounds with a thiazole ring but different functional groups attached.
Uniqueness
Benzenesulfonamide, N-(5-amino-2-thiazolyl)- is unique due to its combined sulfonamide and thiazole structure, which imparts distinct biological activities. Its ability to selectively inhibit carbonic anhydrase IX over other isoforms makes it particularly valuable in cancer research .
Propiedades
Número CAS |
828920-36-1 |
|---|---|
Fórmula molecular |
C9H9N3O2S2 |
Peso molecular |
255.3 g/mol |
Nombre IUPAC |
N-(5-amino-1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H9N3O2S2/c10-8-6-11-9(15-8)12-16(13,14)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12) |
Clave InChI |
DADJZBNCVKCXOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


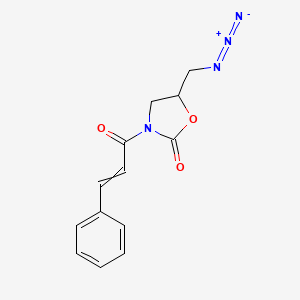

![4-[Methyl(pentadecyl)amino]benzaldehyde](/img/structure/B14217127.png)
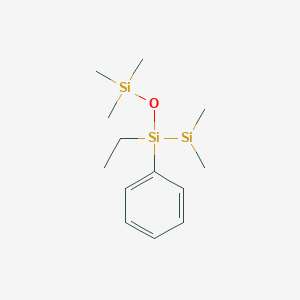
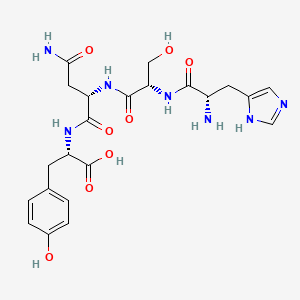
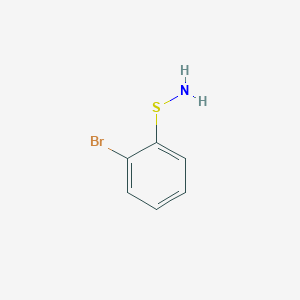
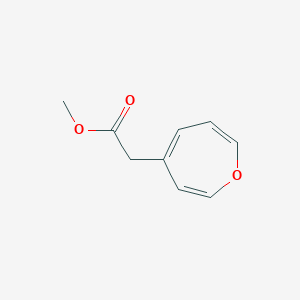
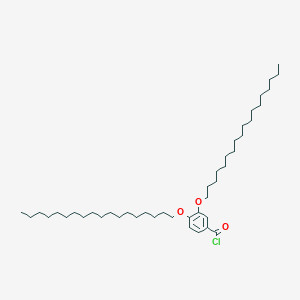
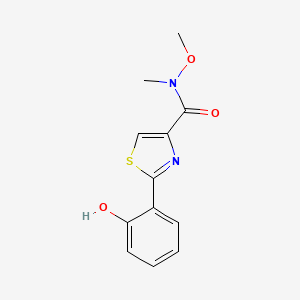

![1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol](/img/structure/B14217165.png)
![3-{[2-(Prop-2-en-1-yl)phenyl]methylidene}-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14217172.png)
![N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine](/img/structure/B14217176.png)
